molecular formula C14H17N3O B12227510 6-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carbonitrile

6-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carbonitrile

Cat. No.: B12227510
M. Wt: 243.30 g/mol
InChI Key: KFSINBGRCBBSSJ-UHFFFAOYSA-N
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Description

6-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carbonitrile is a complex organic compound with a unique structure that includes a hydroxymethyl group, a cyclopentapyrrol ring, and a pyridine carbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentapyrrol ring and the introduction of the hydroxymethyl and pyridine carbonitrile groups. Common reagents used in these reactions include strong bases, reducing agents, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

6-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 6-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carboxamide
  • 6-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carboxylic acid

Uniqueness

6-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

6-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C14H17N3O/c15-7-12-4-1-5-13(16-12)17-8-11-3-2-6-14(11,9-17)10-18/h1,4-5,11,18H,2-3,6,8-10H2

InChI Key

KFSINBGRCBBSSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2(C1)CO)C3=CC=CC(=N3)C#N

Origin of Product

United States

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